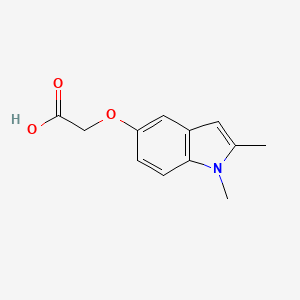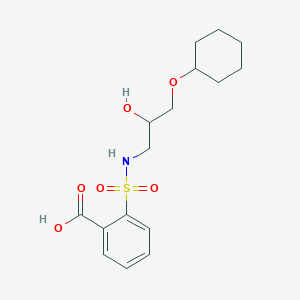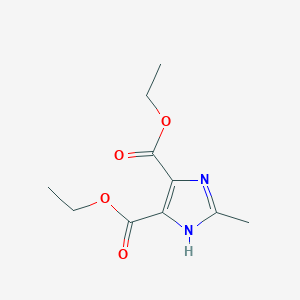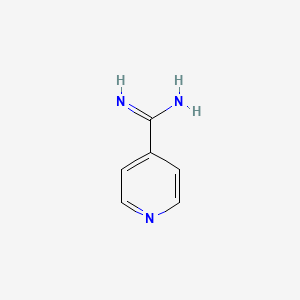![molecular formula C7H6F3N3O3S B1297324 N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 797806-64-5](/img/structure/B1297324.png)
N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Overview
Description
N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
- The molecule contains a 1,3,4-thiadiazole ring , which is a heterocyclic five-membered ring. This ring system has demonstrated a wide range of biological activities .
- However, 1,3,4-thiadiazoles have been associated with various activities, including anti-inflammatory, antitumor, and antibacterial effects .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with caspases, which are a family of protease enzymes involved in the execution-phase of cell apoptosis . The compound activates caspases 3 and 9, leading to programmed cell death in certain cancer cell lines . Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as prostate cancer (PC3) and colon cancer (HT-29), the compound induces apoptosis through the activation of caspases . This leads to the inhibition of cell proliferation and the promotion of cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to and activates caspases 3 and 9, which are crucial for the execution of apoptosis . This activation leads to the cleavage of specific substrates within the cell, ultimately resulting in cell death. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation products and their potential effects on cells need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound may affect metabolic flux and metabolite levels, contributing to its overall biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in target tissues and its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid typically involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)benzamide
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)acetamide
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)thiourea
Comparison:
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical and biological properties.
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)benzamide and N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)acetamide have different substituents, leading to variations in their reactivity and biological activity.
- N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)thiourea contains a thiourea group, which can enhance its interaction with metal ions and proteins, making it useful in coordination chemistry and medicinal applications .
Properties
IUPAC Name |
4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3S/c8-7(9,10)5-12-13-6(17-5)11-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFZPOMQNHYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349607 | |
| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-64-5 | |
| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)


![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)


![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1297273.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)


![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
